Methyltrioctylammonium Chloride: A Technical Guide to its Mechanisms of Action
Methyltrioctylammonium Chloride: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltrioctylammonium chloride, commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt with multifaceted applications stemming from its distinct chemical properties.[1][2] This technical guide provides an in-depth exploration of its primary mechanisms of action: as a potent antimicrobial agent and as a highly effective phase-transfer catalyst. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the underlying processes to serve as a comprehensive resource for the scientific community.
Antimicrobial and Biocidal Properties
As a member of the quaternary ammonium compound (QAC) family, methyltrioctylammonium chloride exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[3] The core mechanism of its biocidal action is the disruption of cellular membranes.[3]
Mechanism of Action: Membrane Disruption
The antimicrobial activity of methyltrioctylammonium chloride is primarily attributed to its cationic amphiphilic structure, which facilitates interaction with and subsequent disruption of microbial cell membranes. The positively charged quaternary nitrogen atom is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and teichoic acids.[3] This initial binding is followed by the insertion of the long, hydrophobic octyl chains into the lipid bilayer.
This intercalation disrupts the structural integrity and fluidity of the membrane, leading to a cascade of detrimental effects:
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Increased Membrane Permeability: The presence of the bulky quaternary ammonium salt within the lipid bilayer creates pores and destabilizes the membrane, leading to increased permeability.
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Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, such as ions (e.g., K+), metabolites, and nucleic acids.
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Dissipation of Membrane Potential: The disruption of the membrane leads to the dissipation of the proton motive force, which is crucial for cellular energy production and transport processes.
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Enzyme Inactivation and Protein Denaturation: At higher concentrations, QACs can also lead to the denaturation of essential membrane-bound and cytoplasmic proteins, further contributing to cell death.
Quantitative Antimicrobial Activity Data
While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for methyltrioctylammonium chloride against a broad range of microorganisms are not extensively reported in readily available literature, data for other structurally similar QACs provide a valuable reference. It is important to note that one study indicated that Aliquat 336 dissolved in octan-1-ol showed no inhibition on the growth of Pseudomonas putida in the context of in situ product extraction, suggesting that the formulation and application can significantly impact its antimicrobial efficacy.[4]
Table 1: Comparative Antimicrobial Activity of Quaternary Ammonium Compounds
| Compound | Microorganism | Activity Metric | Value (µM) |
| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | MIC | 20 mg/L |
| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | MBC | 10 mg/L |
| [C16py]Cl | Aspergillus fumigatus | IC50 | 12.78 |
| [C16py]Cl | Escherichia coli | IC50 | 13.2 |
| [C16py]Cl | Staphylococcus aureus | IC50 | 3.7 |
Note: This table presents data for other QACs to provide a general understanding of their potency. Actual values for Methyltrioctylammonium chloride may vary.
Experimental Protocols for Assessing Antimicrobial Activity
The following are established protocols for evaluating the membrane-disrupting effects of antimicrobial compounds, which can be adapted for methyltrioctylammonium chloride.
1.3.1. Membrane Permeabilization Assay (Adapted from studies on other QACs)
This assay quantifies the extent of membrane damage by measuring the leakage of intracellular components.
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Materials:
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Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)
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Phosphate-buffered saline (PBS)
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Methyltrioctylammonium chloride stock solution
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Propidium (B1200493) iodide (PI) solution (a fluorescent dye that only enters cells with compromised membranes)
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Fluorometer or fluorescence microscope
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Procedure:
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Grow the bacterial culture to the mid-logarithmic phase.
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Harvest the cells by centrifugation and wash twice with PBS.
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Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).
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Add varying concentrations of methyltrioctylammonium chloride to the cell suspension.
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Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Add propidium iodide to the suspension and incubate in the dark for 15 minutes.
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 617 nm emission for PI).
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An increase in fluorescence indicates membrane permeabilization.
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1.3.2. Intracellular Potassium Release Assay
This method assesses membrane damage by measuring the leakage of intracellular potassium ions.
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Materials:
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Bacterial culture
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Potassium-free buffer
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Methyltrioctylammonium chloride stock solution
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Potassium-selective electrode or inductively coupled plasma mass spectrometer (ICP-MS)
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Procedure:
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Prepare a bacterial cell suspension in a potassium-free buffer as described above.
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Add different concentrations of methyltrioctylammonium chloride.
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Incubate for a specific time.
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Centrifuge the samples to pellet the cells.
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Measure the potassium concentration in the supernatant using a potassium-selective electrode or ICP-MS.
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An increase in extracellular potassium concentration corresponds to membrane damage.
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Phase-Transfer Catalysis
In the realm of chemical synthesis and industrial processes, methyltrioctylammonium chloride is widely utilized as a phase-transfer catalyst (PTC).[1] Its efficacy stems from its ability to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.
Mechanism of Action: Anion Shuttling
The mechanism of phase-transfer catalysis by methyltrioctylammonium chloride involves the formation of an ion pair with a reactant anion from the aqueous phase. The lipophilic nature of the three octyl chains allows this ion pair to be extracted into the organic phase, where it can then react with the organic-soluble substrate. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another reactant anion, thus completing the catalytic cycle.
Quantitative Data in Phase-Transfer Catalysis and Solvent Extraction
The efficiency of methyltrioctylammonium chloride as a phase-transfer catalyst and extractant is demonstrated in various applications.
Table 2: Applications of Methyltrioctylammonium Chloride in Solvent Extraction
| Application | Metal Ion | Organic Phase | Key Parameters | Extraction Efficiency |
| Zirconium Extraction | Zr(IV) | 6% Aliquat 336 in kerosene (B1165875) | 10 min contact time, O:A ratio 2:1 | >99.6% |
| Europium Extraction | Eu(III) | 1.5M Aliquat 336 in kerosene with 20% decanol | pH 3, 3M NaNO3 | 40.1% |
| Palladium & Platinum Separation | Pd(II), Pt(IV) | Aliquat 336 in kerosene | Varied concentrations and phase ratios | High separation factor achieved |
Table 3: Application of Methyltrioctylammonium Chloride in Catalysis
| Reaction | Substrate | Product | Catalyst System | Key Conditions | Outcome |
| CO2 Hydrogenation | CO2, H2 | Formate (B1220265) | Ruthenium PNP pincer catalyst with Aliquat 336 | Biphasic system (H2O/toluene), 90°C, 40 bar | Significant increase in formate yield with PTC |
Experimental Protocols for Solvent Extraction
The following is a generalized protocol for metal extraction using methyltrioctylammonium chloride, based on reported studies.
2.3.1. General Protocol for Metal Ion Extraction
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Materials:
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Aqueous solution containing the metal ion of interest at a known concentration.
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Methyltrioctylammonium chloride (Aliquat 336).
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Organic diluent (e.g., kerosene, toluene).
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Phase modifier (e.g., decanol), if necessary to prevent third phase formation.
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Separatory funnels.
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Shaker or magnetic stirrer.
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Analytical instrument for metal ion quantification (e.g., ICP-MS, Atomic Absorption Spectroscopy).
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Procedure:
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Preparation of the Organic Phase: Prepare a solution of methyltrioctylammonium chloride in the chosen organic diluent at the desired concentration (e.g., 0.1 M). If required, add a phase modifier.
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Extraction:
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In a separatory funnel, mix a known volume of the aqueous metal ion solution with a specific volume of the prepared organic phase to achieve the desired aqueous to organic (A/O) phase ratio.
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Agitate the mixture vigorously for a predetermined contact time (e.g., 10-30 minutes) using a shaker or stirrer to ensure thorough mixing and facilitate mass transfer.
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Allow the phases to separate completely.
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Analysis:
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Carefully separate the aqueous and organic phases.
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Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using a suitable analytical technique.
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The concentration of the metal ion in the organic phase can be calculated by mass balance.
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Calculation of Extraction Efficiency:
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Calculate the distribution coefficient (D) and the percentage of extraction (%E) using the following formulas:
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D = [Metal]organic / [Metal]aqueous
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%E = (D / (D + (Vaqueous / Vorganic))) * 100 where [Metal] is the concentration of the metal ion and V is the volume of the respective phase.
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Conclusion
Methyltrioctylammonium chloride is a versatile chemical compound with well-defined mechanisms of action that underpin its widespread applications. As an antimicrobial agent, it functions by disrupting the integrity of microbial cell membranes, leading to cell death. In chemical processes, it acts as an efficient phase-transfer catalyst, enabling reactions between immiscible reactants by shuttling anions across the phase boundary. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the effective application and further investigation of this important quaternary ammonium salt.
References
- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 2. Aliquat® 336 [himedialabs.com]
- 3. Tailoring amphotericin B as an ionic liquid: an upfront strategy to potentiate the biological activity of antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing the potential use of Aliquat 336 for the in situ extraction of carboxylic acids from cultures of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
